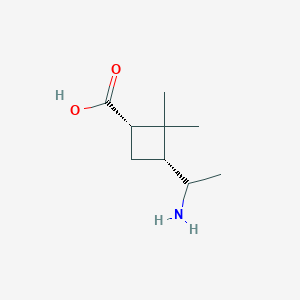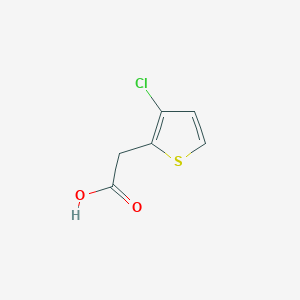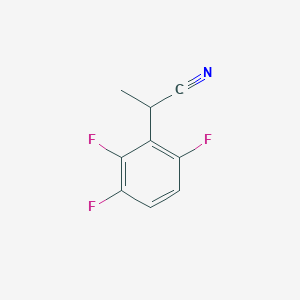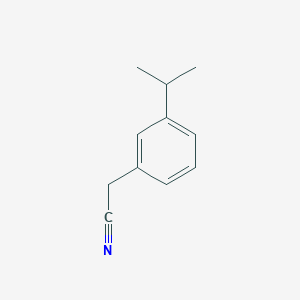
(1S,3R)-3-(1-Aminoethyl)-2,2-dimethylcyclobutanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylic acid: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclobutane ring substituted with an aminoethyl group and a carboxylic acid group, making it an interesting subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Aminoethyl Group: This step can be achieved through nucleophilic substitution reactions where an appropriate precursor is reacted with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aminoethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include imines or oxides.
Reduction: Products may include alcohols or aldehydes.
Substitution: Products will vary depending on the substituent introduced.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism by which rac-(1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. These may include:
Enzyme Binding: The compound may bind to active sites of enzymes, inhibiting their activity.
Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
(1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylic acid: The non-racemic form of the compound.
Cyclobutane Derivatives: Other cyclobutane compounds with different substituents.
Uniqueness
Structural Features: The presence of both an aminoethyl group and a carboxylic acid group on the cyclobutane ring makes this compound unique.
Reactivity: Its specific reactivity patterns distinguish it from other similar compounds.
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
(1S,3R)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-5(10)6-4-7(8(11)12)9(6,2)3/h5-7H,4,10H2,1-3H3,(H,11,12)/t5?,6-,7+/m0/s1 |
InChIキー |
LTZUOWBRLVQGGG-BOJSHJERSA-N |
異性体SMILES |
CC([C@@H]1C[C@@H](C1(C)C)C(=O)O)N |
正規SMILES |
CC(C1CC(C1(C)C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13624423.png)











